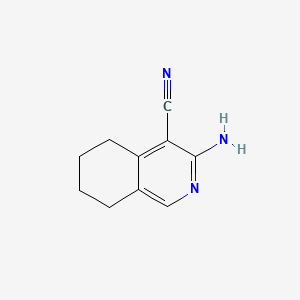

3-AMINO-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Description

Properties

IUPAC Name |

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12/h6H,1-4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLVALNQDHHHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=NC=C2C1)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201898 | |

| Record name | 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-19-1 | |

| Record name | 3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53661-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053661191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC252082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol . This reaction can be carried out under heating or ultrasonic irradiation to improve yields and reaction rates.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the isoquinoline ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of tetrahydroisoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .

Anticancer Research

The compound has been investigated for its anticancer properties. Its structure allows it to interact with multiple biological targets, making it a candidate for developing novel anticancer agents.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Properties

In vitro studies revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the isoquinoline moiety enhanced antimicrobial efficacy .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, allowing chemists to create a variety of complex molecules.

Data Table: Synthesis Pathways

Mechanism of Action

The exact mechanism of action of 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitrile functional groups. These interactions can modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tetrahydroquinoline Derivatives

- 3-Amino-5,6,7,8-tetrahydro-4-phenyl-pyrazolo[3,4-b]quinoline derivatives (e.g., compound 16 in ): Structure: Shares the tetrahydroquinoline core but replaces the carbonitrile group with a phenyl-methanone moiety. The pyrazole ring fused at positions 3 and 4 introduces additional aromaticity. Synthesis: Prepared via cyclodehydration of intermediates using hydrazine hydrate and benzoyl chloride .

- 6-Amino-2-methyl-8-(4-methylphenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile (): Structure: Contains three carbonitrile groups and a methylphenyl substituent, increasing steric bulk and electronic complexity.

Carbonitrile-Containing Heterocycles

- 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (): Structure: Incorporates a cycloheptathienyl ring and a methylsulfanylphenyl group, creating a larger, more lipophilic structure. Functional Groups: The carbonitrile group is retained, but the additional thiophene and sulfanyl groups may influence solubility and metabolic stability .

- 3-Amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile (): Structure: A polysubstituted benzene with nitro and carbonitrile groups, lacking the tetrahydroisoquinoline core.

Biological Activity

3-Amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (THIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases.

- Chemical Formula : C10H11N3

- Molecular Weight : 175.22 g/mol

- CAS Number : 99626

The biological activity of THIQ derivatives is attributed to several mechanisms:

- Neuroprotective Effects : THIQ has been shown to protect neuronal cells from oxidative stress and apoptosis. Studies indicate that it modulates various signaling pathways involved in neuroprotection, including the inhibition of calcium influx and the reduction of reactive oxygen species (ROS) production .

- Anti-inflammatory Activity : THIQ exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and pathways associated with neuroinflammation. This is particularly relevant in conditions like Alzheimer's disease (AD), where inflammation plays a critical role in pathogenesis .

- Antioxidant Properties : The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative damage in neuronal cells. This property is crucial for maintaining cellular integrity and function under stress conditions .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the therapeutic potential of THIQ in various models:

- Alzheimer's Disease Models : In vitro studies using N2a/APP cells demonstrated that THIQ downregulated amyloidogenic processing and reduced Aβ42 levels significantly. It also upregulated soluble APPα while downregulating BACE1 expression, indicating a potential mechanism for AD treatment .

- Oxidative Stress Models : Research involving SH-SY5Y cells showed that THIQ effectively reduced intracellular ROS levels and improved cell viability under oxidative stress conditions induced by glutamate .

Q & A

Basic Research Questions

What synthetic routes are available for preparing 3-amino-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, and what are their mechanistic considerations?

Methodological Answer:

Synthesis typically involves cyclization and nitrile functionalization. A validated approach includes copper(I)-catalyzed reactions of brominated precursors with propanedinitrile (malononitrile) in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate). For example, analogous tetrahydroisoquinolinecarbonitriles are synthesized via condensation of 2-bromophenyl intermediates with nitrile donors, followed by cyclization . Key considerations:

- Catalyst optimization (CuI loading, reaction time).

- Solvent polarity effects on reaction efficiency.

- Purification via column chromatography or recrystallization.

How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Structural elucidation relies on:

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve the tetrahydroisoquinoline ring conformation and amino/nitrile group orientations .

- NMR spectroscopy : and NMR to assign proton environments (e.g., NH at δ ~5 ppm, nitrile at δ ~120 ppm) and confirm ring saturation. 2D techniques (COSY, HSQC) resolve coupling patterns .

- IR spectroscopy : Nitrile stretch (~2200 cm) and NH bending (~1600 cm) .

Advanced Research Questions

How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

Methodological Answer:

Graph set analysis (G. R. Desiraju formalism) identifies recurring motifs:

- N–H···N interactions between the amino group and nitrile.

- C–H···N contacts from the tetrahydroisoquinoline ring to adjacent nitrile groups.

These interactions drive packing into layered or helical architectures, as observed in related isoquinoline derivatives. Computational tools (e.g., Mercury CSD) model these networks .

What computational methods are suitable for analyzing the puckering dynamics of the tetrahydroisoquinoline ring?

Methodological Answer:

- Cremer-Pople parameters : Define ring puckering amplitude () and phase angle () to quantify non-planarity. For six-membered rings, pseudorotation pathways can be mapped via DFT calculations (e.g., Gaussian 16) .

- MD simulations : Assess flexibility in solvents (e.g., DMSO) using AMBER or CHARMM force fields. Key metrics: RMSD of ring atoms and dihedral angle distributions .

How can contradictory data in reaction yields be resolved during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst ratio) using response surface methodology.

- In-situ monitoring : Raman spectroscopy tracks nitrile formation and byproducts.

- Controlled atmosphere : Moisture-sensitive steps (e.g., LiAlH reductions) require inert conditions to mitigate hydrolysis, a common yield-limiting factor .

What strategies enhance enantioselectivity in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived ligands in copper-catalyzed reactions.

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates of undesired enantiomers.

- Chiral chromatography : Analytical HPLC with amylose-based columns (e.g., Chiralpak IA) validates enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.